molecular formula C16H17NO B14126135 2-Acetamino-3,5-dimethylbiphenyl

2-Acetamino-3,5-dimethylbiphenyl

Cat. No.: B14126135
M. Wt: 239.31 g/mol
InChI Key: IYXRMEGABUDZKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Acetamino-3,5-dimethylbiphenyl typically involves a multi-step process. One common method includes the reaction of 2’-bromoacetanilide with a suitable boronic acid in the presence of a palladium catalyst (Pd(OAc)2) and a phosphine ligand (S-Phos). The reaction is carried out in toluene at 90 °C for 14 hours . After the reaction, the product is purified through silica gel chromatography, yielding a white powder with a high purity .

Chemical Reactions Analysis

2-Acetamino-3,5-dimethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetamino-3,5-dimethylbiphenyl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-Acetamino-3,5-dimethylbiphenyl is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2-Acetamino-3,5-dimethylbiphenyl can be compared with other similar compounds, such as:

    2-Acetamino-3,5-dimethylphenyl: Similar in structure but lacks the biphenyl moiety.

    3,5-Dimethylbiphenyl: Lacks the acetamino group, which may affect its reactivity and applications.

    2-Acetamino-4,6-dimethylbiphenyl: Similar but with different substitution patterns, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,4-dimethyl-6-phenylphenyl)acetamide

InChI

InChI=1S/C16H17NO/c1-11-9-12(2)16(17-13(3)18)15(10-11)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18)

InChI Key

IYXRMEGABUDZKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=CC=C2)NC(=O)C)C

Origin of Product

United States

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